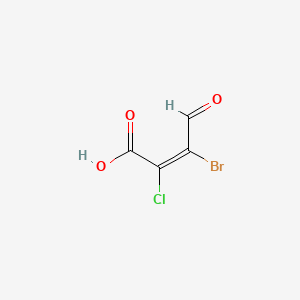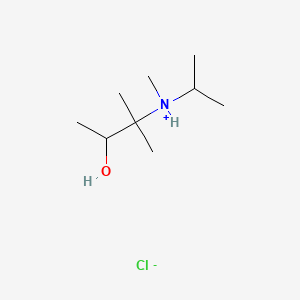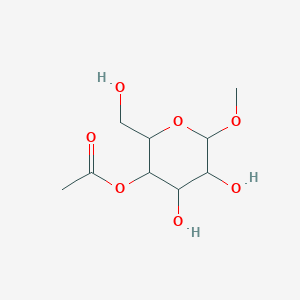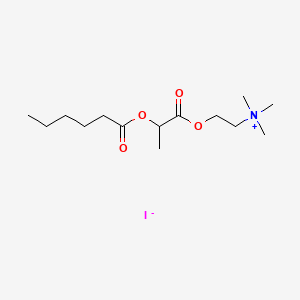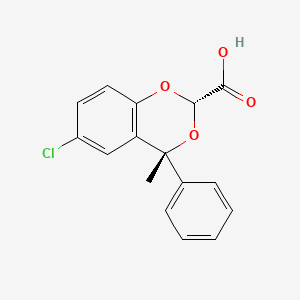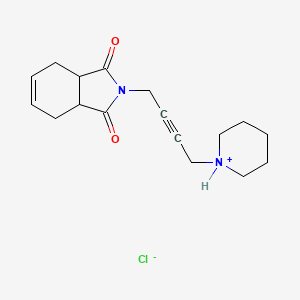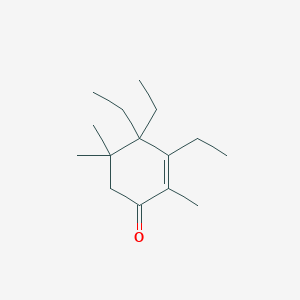
Dibutylbis(triethylamine)difluorotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutylbis(triethylamine)difluorotin is an organotin compound with the molecular formula C20H46F2N2Sn. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutylbis(triethylamine)difluorotin typically involves the reaction of dibutyltin dichloride with triethylamine and a fluorinating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Anhydrous solvents such as diethyl ether or tetrahydrofuran (THF).
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems.
Continuous monitoring: To ensure the purity and yield of the product.
Purification steps: Including distillation and recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Dibutylbis(triethylamine)difluorotin undergoes various chemical reactions, including:
Substitution Reactions: Where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: Involving changes in the oxidation state of the tin atom.
Coordination Reactions: With ligands forming complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles such as amines and thiols. Conditions typically involve mild temperatures and inert atmospheres.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted organotin compounds are formed.
Oxidation Products: Higher oxidation state tin compounds.
Reduction Products: Lower oxidation state tin compounds.
Scientific Research Applications
Dibutylbis(triethylamine)difluorotin has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism of action of dibutylbis(triethylamine)difluorotin involves its interaction with molecular targets such as enzymes and cellular components. The compound can:
Inhibit enzyme activity: By binding to the active sites of enzymes.
Disrupt cellular processes: Through interaction with cellular membranes and proteins.
Induce oxidative stress: Leading to cell damage and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Dibutyltin dichloride
- Tributyltin fluoride
- Dibutyltin oxide
Uniqueness
Dibutylbis(triethylamine)difluorotin is unique due to its specific combination of triethylamine and fluorine atoms, which impart distinct chemical properties and reactivity compared to other organotin compounds. Its ability to form stable complexes and undergo various chemical reactions makes it valuable in research and industrial applications .
Properties
CAS No. |
67924-24-7 |
|---|---|
Molecular Formula |
C20H48F2N2Sn |
Molecular Weight |
473.3 g/mol |
IUPAC Name |
butane;N,N-diethylethanamine;tin(4+);difluoride |
InChI |
InChI=1S/2C6H15N.2C4H9.2FH.Sn/c2*1-4-7(5-2)6-3;2*1-3-4-2;;;/h2*4-6H2,1-3H3;2*1,3-4H2,2H3;2*1H;/q;;2*-1;;;+4/p-2 |
InChI Key |
BXPZAFSVFSKMTF-UHFFFAOYSA-L |
Canonical SMILES |
CCC[CH2-].CCC[CH2-].CCN(CC)CC.CCN(CC)CC.[F-].[F-].[Sn+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13766044.png)
